molecular formula C2HFN4O3 B13836550 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one

2-fluoro-5-nitro-4H-1,2,4-triazol-3-one

Cat. No.: B13836550
M. Wt: 148.05 g/mol
InChI Key: HAABTKFLZBXQLX-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one is a fluorinated nitroheterocyclic compound belonging to the 1,2,4-triazol-3-one family. Its structure features a fluorine atom at the 2-position and a nitro group at the 5-position of the triazole ring. NTO is a well-studied insensitive explosive with high thermal stability and low sensitivity to impact .

Properties

Molecular Formula

C2HFN4O3

Molecular Weight

148.05 g/mol

IUPAC Name

2-fluoro-5-nitro-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C2HFN4O3/c3-6-2(8)4-1(5-6)7(9)10/h(H,4,5,8)

InChI Key

HAABTKFLZBXQLX-UHFFFAOYSA-N

Canonical SMILES

C1(=NN(C(=O)N1)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one typically involves the nitration of a fluorinated triazole precursor. One common method includes the reaction of 2-fluoro-1,2,4-triazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the triazole ring .

Industrial Production Methods

Industrial production of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

5-Nitro-1,2,4-Triazol-3-One (NTO)

  • Structure : Lacks the fluorine substituent at the 2-position but shares the nitro group at the 5-position.
  • Synthesis : Typically synthesized via nitration of 2,4-dihydro-3H-1,2,4-triazol-3-one (TO) using nitric acid .
  • Key Differences : The fluorine in 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one may reduce sensitivity to external stimuli (e.g., impact or friction) due to increased bond strength (C–F vs. C–H), a hypothesis supported by studies on fluorinated explosives .

4-Amino-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One

  • Structure: Contains an amino group at the 4-position and a methyl group at the 5-position.
  • Applications : Primarily used as a precursor for Schiff bases and conazole derivatives with antimicrobial properties .
  • Key Differences: The absence of a nitro group and presence of amino/methyl substituents make this compound more suited for biological applications rather than energetic materials .

2-(2,4-Dichloro-5-Nitrophenyl)-5-Methyl-1H-1,2,4-Triazol-3-One

  • Structure : Features a dichloronitrophenyl group and methyl substituent, creating a bulky aromatic system.
  • Key Differences : The phenyl ring introduces steric hindrance and alters electronic properties, reducing suitability for explosive applications compared to 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one .

Physicochemical Properties

Property 2-Fluoro-5-Nitro-4H-1,2,4-Triazol-3-One (Inferred) 5-Nitro-1,2,4-Triazol-3-One (NTO) 4-Amino-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One
logP (Octanol/Water) -1.06 (estimated, similar to NTO) -1.06 ~0.5 (more hydrophobic due to methyl group)
Thermal Stability High (fluorine enhances stability) Decomposes at 260–280°C Moderate (decomposes near 200°C)
Sensitivity Low (predicted) Insensitive to impact/shock Not applicable (non-energetic)

Functional and Application Comparisons

Energetic Materials

  • NTO : Widely used as an insensitive explosive due to its balanced detonation velocity (8,150 m/s) and low sensitivity .
  • 2-Fluoro-5-Nitro-4H-1,2,4-Triazol-3-One : The fluorine substituent may further desensitize the compound, making it safer for handling, though detonation performance data are lacking .

Environmental Degradation

  • NTO : Degraded via photocatalytic TiO₂ or Fenton oxidation, producing hydroxy derivatives .
  • Fluorinated Analogs : Expected to resist microbial degradation (similar to fluorinated pharmaceuticals) but undergo photolytic cleavage of the C–F bond .

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